
5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole-2-carboxylic acid, which is a known ligand in copper-catalyzed reactions involving primary anilines and aryl halides . Pyrrole derivatives have been extensively studied due to their biological activities and their potential use in pharmaceuticals. For instance, 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown significant anti-inflammatory and analgesic activities . Moreover, pyrroline derivatives have been used as spin traps for superoxide, an important reactive oxygen species in biological systems .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-component condensation reactions. For example, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were synthesized through a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ . This method could potentially be adapted for the synthesis of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity. Spectroscopic techniques such as FT-IR, NMR, and UV, along with quantum chemical methods, have been employed to investigate the properties of these compounds. For instance, the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid provided insights into its electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These analyses are essential for understanding the reactivity and interaction of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" with biological targets.
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions due to their reactive nature. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed arylation reactions, demonstrating the versatility of pyrrole carboxylic acids in synthetic chemistry . The reactivity of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" could be explored in similar catalytic systems or in the development of new reactions based on its unique structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The rate constants for the reaction of pyrroline N-oxides with superoxide, as well as their stability and EPR spectra, have been studied, providing a basis for understanding the behavior of these compounds under different conditions . These properties are important for the practical application of "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" in chemical and biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds related to "5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid" have been synthesized and investigated for their potential biological activities. For example, novel bicyclic systems containing the 1,2,4-oxadiazolyl group have been synthesized, with predictions of their biological activities suggesting potential utility in drug discovery (Kharchenko, Detistov, & Orlov, 2008). Similarly, pyrrole-based hydrazide-hydrazones were designed, synthesized, and showed promising antioxidant properties, indicating their potential as lead compounds for developing novel antioxidants (Mateev, Georgieva, & Zlatkov, 2022).
Chemical Transformations and Methodologies
The synthesis of novel compounds often involves innovative methodologies that can be applied across various fields of chemistry. For instance, the selective esterification of primary alcohols in the presence of water-containing solvents demonstrated the utility of oxyma derivatives in facilitating such reactions, providing a basis for further synthetic applications (Wang, Aleiwi, Wang, & Kurosu, 2012). This showcases the versatility of pyrrole derivatives in synthetic chemistry, offering new pathways for compound development.
Antimicrobial Applications
Pyrrole derivatives have also been synthesized and evaluated for their antimicrobial properties, indicating their potential in addressing microbial resistance. A study on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated significant antimicrobial activities, suggesting the utility of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Material Science and Coordination Chemistry
In material science and coordination chemistry, pyrrole derivatives have been employed as ligands to construct coordination polymers, demonstrating the structural versatility and functional tunability of these compounds. An example includes the synthesis of a two-dimensional grid-type Zinc(II) coordination polymer constructed with a novel aromatic carboxylate ligand derived from pyrrole, indicating potential applications in materials science and catalysis (Hong, 2012).
Propiedades
IUPAC Name |
5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRXUVBREUGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
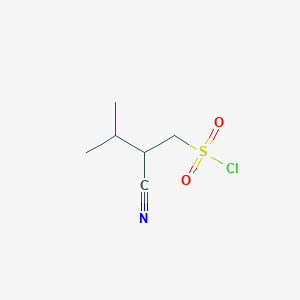

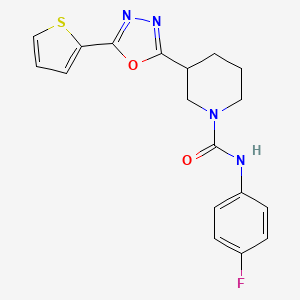
![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)
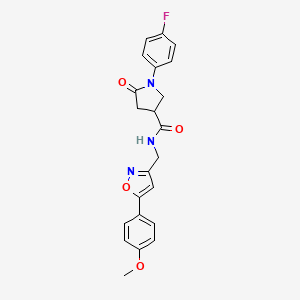
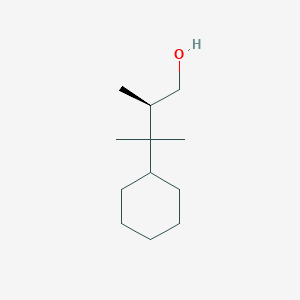

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

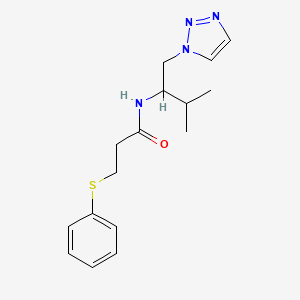

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)